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Dibutyldithiocarbamic acid

Cat. No.: B089651
CAS No.: 150-11-8
M. Wt: 205.4 g/mol
InChI Key: SZRLKIKBPASKQH-UHFFFAOYSA-N
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Description

Contextualization within Dithiocarbamate (B8719985) Chemistry

Dithiocarbamates are a class of organosulfur compounds characterized by the functional group >N−C(=S)−S−. wikipedia.org They are the sulfur analogues of carbamates, where both oxygen atoms have been substituted with sulfur atoms. wikipedia.org The chemistry of dithiocarbamates is extensive, largely due to their ability to act as monoanionic chelating ligands for a wide array of metals. rsc.orgmdpi.com This chelating ability stems from the presence of two sulfur atoms with lone pairs of electrons, allowing them to form stable complexes with metal ions. encyclopedia.pubnih.gov

The synthesis of dithiocarbamates is often straightforward, typically involving the reaction of a primary or secondary amine with carbon disulfide. wikipedia.orgrsc.org For instance, secondary amines react with carbon disulfide and sodium hydroxide (B78521) to yield dithiocarbamate salts. wikipedia.org Dithiocarbamates have found applications in diverse fields such as agriculture, medicine, and materials science. rsc.orgnih.gov In industry, they are well-known for their use as vulcanization accelerators in the rubber industry and as antioxidants. wikipedia.orgresearchgate.net

Dibutyldithiocarbamic acid fits within this chemical family as the conjugate acid of the dibutyldithiocarbamate anion. nih.govnih.gov Its chemistry is intrinsically linked to the broader characteristics of dithiocarbamates, particularly its capacity to form metal complexes and serve as a precursor in organic synthesis. ontosight.airesearchgate.net

Structural Features and Fundamental Chemical Modalities

The molecular structure of this compound features a central dithiocarbamic acid core with two butyl groups attached to the nitrogen atom. solubilityofthings.com This structure imparts specific chemical properties, including its reactivity and solubility. solubilityofthings.com The presence of the dithiocarbamate group (-CS2N-) is fundamental to its chemical behavior, allowing it to act as a bidentate ligand. ontosight.ai This means it can form two bonds with a central metal ion, leading to the formation of stable chelate rings. encyclopedia.pub

One of the key chemical modalities of this compound is its ability to form complexes with various metal ions, such as copper, nickel, and zinc. ontosight.ai These complexes often exhibit distinct colors, a property that is harnessed in analytical chemistry for the detection and quantification of metals. ontosight.ai The compound itself is typically a pale yellow liquid. solubilityofthings.com

The formation of dithiocarbamic acids occurs when a primary amine reacts with carbon disulfide. wikipedia.org These acids can then be converted into other compounds; for example, in the presence of certain reagents, they can transform into isothiocyanates. wikipedia.org

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC9H19NS2
Molecular Weight205.4 g/mol
IUPAC NameDibutylcarbamodithioic acid
AppearancePale yellow liquid
Density1.0105 g/cm³
Source: nih.govsolubilityofthings.com

Historical Evolution in Chemical Research

The study of dithiocarbamates dates back approximately 150 years. mdpi.com Their journey began in the 1880s as catalysts in the rubber vulcanization process. nih.gov This application remains a significant use for dithiocarbamate derivatives, such as zinc dibutyldithiocarbamate, which acts as a vulcanization accelerator. atamanchemicals.com

In the 1940s, the scope of dithiocarbamate applications expanded into agriculture with the development of fungicides. wikipedia.orgnih.gov Compounds like maneb (B1676018) (manganese-containing) and zineb (B1684293) (zinc-containing) became widely used to control fungal pathogens on various crops. wikipedia.orgtaylorandfrancis.com The use of dithiocarbamates as pesticides began to be registered in the United States in the late 1950s and early 1960s. wikipedia.org

Over the last few decades, research has continued to uncover the versatility of dithiocarbamates. mdpi.comnih.gov Their strong metal-binding capacity has attracted the interest of medicinal chemists. nih.gov More recently, their applications have extended into materials science, where they are used as single-source precursors for nanoscale metal sulfides and as capping agents for nanomaterials. mdpi.com The ongoing research into dithiocarbamates and their derivatives, including this compound, highlights their enduring importance in both fundamental and applied chemistry. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NS2 B089651 Dibutyldithiocarbamic acid CAS No. 150-11-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150-11-8

Molecular Formula

C9H19NS2

Molecular Weight

205.4 g/mol

IUPAC Name

dibutylcarbamodithioic acid

InChI

InChI=1S/C9H19NS2/c1-3-5-7-10(9(11)12)8-6-4-2/h3-8H2,1-2H3,(H,11,12)

InChI Key

SZRLKIKBPASKQH-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=S)S

Canonical SMILES

CCCCN(CCCC)C(=S)S

Other CAS No.

22914-74-5
150-11-8

Synonyms

Dibutyldithiocarbamic acid

Origin of Product

United States

Synthetic Methodologies for Dibutyldithiocarbamic Acid and Its Salts

Classical Preparation Routes

The traditional methods for preparing dibutyldithiocarbamic acid and its salts are well-established and widely practiced in industrial settings.

Formation from Dibutylamine (B89481) and Carbon Disulfide

The fundamental reaction for producing this compound involves the reaction of a secondary amine, specifically dibutylamine, with carbon disulfide. wikipedia.orgwikipedia.org This reaction can also be carried out with primary amines to yield the corresponding dithiocarbamic acids. wikipedia.org The process is typically conducted in the presence of a base like sodium hydroxide (B78521). wikipedia.orgwikipedia.org

The general reaction is as follows: R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O wikipedia.org

In a specific example, sodium dibutyldithiocarbamate is synthesized by reacting dibutylamine with carbon disulfide in an aqueous solution of sodium hydroxide. google.comepo.org The temperature of this reaction is carefully controlled, often kept below 35°C or even as low as 5°C to 15°C, to ensure the desired product is formed efficiently and to manage the exothermic nature of the reaction. google.comepo.org

Salt Formation via Alkali Treatment

The dithiocarbamic acid formed from the initial reaction is acidic and readily reacts with an alkali, such as sodium hydroxide, to form a stable salt. wikipedia.orgwikipedia.org These dithiocarbamate (B8719985) salts are typically pale-colored solids that are soluble in water and polar organic solvents. wikipedia.org

For instance, sodium dibutyldithiocarbamate can be prepared by reacting dibutylamine, carbon disulfide, and sodium hydroxide in an aqueous medium. google.com Similarly, the synthesis of sodium N,N-dimethyldithiocarbamate involves the combination of dimethylamine (B145610) and carbon disulfide in a sodium hydroxide solution. atamanchemicals.com The resulting product is a water-soluble salt. atamanchemicals.com

The following table summarizes the reactants and conditions for the classical preparation of sodium dibutyldithiocarbamate.

ReactantsSolvent/MediumTemperature ControlProductReference
Dibutylamine, Carbon Disulfide, Sodium HydroxideAqueous solutionBelow 35°CSodium Dibutyldithiocarbamate google.com
Dibutylamine, Carbon Disulfide, Sodium HydroxideWater5°C to 15°CSodium Dibutyldithiocarbamate epo.org
Dibutylamine, Carbon Disulfide, Sodium HydroxidePure MethanolRoom TemperatureSodium Dibutyldithiocarbamate asianpubs.org

Derivatives Synthesis Approaches

Various derivatives of this compound can be synthesized, expanding its applications in different fields. These approaches include alkylation, formation of metal salts, and the development of more environmentally friendly synthesis methods.

Alkylation Reactions (e.g., S-Alkylation)

Dithiocarbamates can be readily S-alkylated. wikipedia.org This involves the attachment of an alkyl group to one of the sulfur atoms. For example, phenacyl-dibutyl-dithiocarbamate is prepared by reacting dibutylamine with carbon disulfide and an alkylating agent like phenacyl bromide in the presence of anhydrous sodium acetate (B1210297). asianpubs.org This one-pot reaction is noted for its safety, high yield, and short reaction time at low temperatures. asianpubs.org

A general reaction for S-alkylation is: (CH₃)₂NCS₂Na + (CH₃O)₂SO₂ → (CH₃)₂NC(S)SCH₃ + Na[CH₃OSO₃] wikipedia.org

Metal Salt Formation from Dithiocarbamate Salts

Dithiocarbamate salts react with various metal salts to form stable transition metal dithiocarbamate complexes. wikipedia.orgwikipedia.org These complexes have a wide range of industrial applications, including as accelerators in the vulcanization of rubber. wikipedia.orgatamanchemicals.com

A common method for preparing these metal complexes is through a salt metathesis reaction. For example, zinc dibutyldithiocarbamate can be synthesized by reacting sodium dibutyldithiocarbamate with a zinc salt like zinc chloride or zinc sulfate (B86663). google.comnih.gov The reaction typically involves adding the zinc salt solution to the aqueous solution of the sodium dithiocarbamate salt, leading to the precipitation of the insoluble zinc complex. google.comnih.gov

An alternative, one-step method involves reacting zinc oxide, dibutylamine, and carbon disulfide in an organic solvent. google.comgoogle.com This approach is considered more environmentally friendly as it avoids the generation of large amounts of wastewater containing salts. google.com

The following table outlines the synthesis of zinc dibutyldithiocarbamate.

ReactantsMethodKey FeaturesProductReference
Sodium Dibutyldithiocarbamate, Zinc Sulfate/ChlorideWet alkali methodTwo-step process, generates wastewaterZinc Dibutyldithiocarbamate google.com
Dibutylamine, Carbon Disulfide, Zinc ChlorideSalt metathesisStirred at room temperaturebis(Dibutyldithiocarbamate)zinc(II) nih.gov
Zinc Oxide, Dibutylamine, Carbon Disulfide, Organic SolventAnhydrous solvent methodOne-step, reduced wastewaterZinc Dibutyldithiocarbamate google.comgoogle.com

Green Synthesis Methodologies for Dithiocarbamate Compounds

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthesis methods for dithiocarbamates to minimize the use of hazardous solvents and reagents. organic-chemistry.orgscispace.com

One such approach involves a one-pot, three-component condensation of an amine, carbon disulfide, and an electrophilic reagent in green reaction media like deep eutectic solvents (DES) or polyethylene (B3416737) glycol (PEG). scispace.comrsc.org These methods offer high yields, short reaction times, and eliminate the need for organic solvents and complex work-up procedures. scispace.com The solvents used in these green syntheses can often be recovered and recycled. scispace.com

Another environmentally friendly strategy is the uncatalyzed, solvent-free synthesis of dithiocarbamates. organic-chemistry.org This involves a one-pot condensation of amines, carbon disulfide, and a Michael acceptor at room temperature, resulting in high efficiency and minimal waste. organic-chemistry.org This method is versatile and accommodates a wide range of amines and Michael acceptors. organic-chemistry.org

Coordination Chemistry and Metal Complexation

Ligand Characteristics of the Dibutyldithiocarbamate Moiety

The exceptional stability and coordinating ability of the dibutyldithiocarbamate ligand are largely attributed to the delocalization of electrons across the S₂CN fragment. nih.gov This is best represented by three main resonance structures, including a thioureide form where the nitrogen lone pair is delocalized onto the sulfur atoms. wikipedia.orgnih.govwikiwand.com This resonance imparts a significant double-bond character to the carbon-nitrogen bond and increases the electron density on the sulfur atoms, enhancing their donor capability. wikipedia.org As a soft ligand according to Hard and Soft Acids and Bases (HSAB) theory, it preferentially binds to soft metal centers. wikipedia.org

The dibutyldithiocarbamate ligand exhibits remarkable coordination versatility, capable of binding to metal ions in several distinct modes. bohrium.comresearchgate.net The most prevalent and characteristic coordination mode is as a bidentate chelating ligand, where both sulfur atoms bind symmetrically to a single metal center, forming a stable four-membered ring. nih.govlibretexts.org This chelating behavior is a primary reason for the high stability of its metal complexes. nih.gov

While bidentate coordination is dominant, other modes are also known, highlighting the ligand's adaptability. nih.gov These include:

Monodentate Coordination: Where only one of the two sulfur atoms is bonded to the metal center. researchgate.netresearchgate.net

Anisobidentate Coordination: An intermediate mode where both sulfur atoms are bonded to the metal, but with significantly different bond lengths. nih.govresearchgate.net

Bridging Coordination: The ligand can bridge two or more metal centers, a mode more commonly seen in the structural chemistry of main group elements. mdpi.com

The specific coordination mode adopted depends on various factors, including the electronic and steric requirements of the metal ion and the other ligands present in the coordination sphere. bohrium.com

The geometry of metal dibutyldithiocarbamate complexes is dictated by the electronic configuration, size, and oxidation state of the central metal ion, as well as the steric bulk of the ligand's alkyl groups. researchgate.neteurjchem.com

Square Planar: This geometry is common for d⁸ metal ions like Nickel(II) and d⁹ ions like Copper(II). mdpi.comresearchgate.netrsc.org Spectroscopic and X-ray diffraction studies have confirmed a distorted square planar geometry for many Ni(II) and Cu(II) dibutyldithiocarbamate complexes. rsc.orgrsc.org

Tetrahedral: d¹⁰ metal ions such as Zinc(II) typically form tetrahedral complexes. rsc.orgsemanticscholar.org The four sulfur donor atoms from two bidentate dibutyldithiocarbamate ligands surround the zinc center in a tetrahedral arrangement. rsc.org

Octahedral: Metal ions that favor a coordination number of six, such as Cobalt(III), form octahedral complexes with three bidentate dibutyldithiocarbamate ligands, with the general formula [M(S₂CNR₂)₃]. eurjchem.comresearchgate.net

The coordination environment can also be influenced by the presence of other co-ligands, leading to mixed-ligand complexes with varied geometries. eurjchem.com

Synthesis and Characterization of Metal Dibutyldithiocarbamate Complexes

The synthesis of metal dibutyldithiocarbamate complexes is generally straightforward. The most common method involves the reaction of a secondary amine (dibutylamine) with carbon disulfide in the presence of a base (like sodium hydroxide) to form the corresponding water-soluble dithiocarbamate (B8719985) salt. bohrium.comwikipedia.org This salt is then reacted with an aqueous solution of a suitable metal salt via a salt metathesis reaction, typically resulting in the precipitation of the neutral, often colored, metal complex. wikipedia.orgmdpi.com

The general synthetic approach is readily applied to a variety of transition metals.

Zinc Dibutyldithiocarbamate: This complex is manufactured by first combining di-n-butylamine and carbon disulfide in an alkaline aqueous solution to generate the soluble dithiocarbamate salt. nih.gov This intermediate is then converted to the insoluble zinc salt by reacting it with a zinc source such as zinc oxide or zinc sulfate (B86663). nih.govgoogle.comresearchgate.net The final product is typically a pale yellow or white solid.

Nickel Dibutyldithiocarbamate: The synthesis of nickel(II) dibutyldithiocarbamate complexes is achieved by mixing an aqueous solution of a nickel(II) salt, such as nickel(II) chloride hexahydrate, with a solution of sodium dibutyldithiocarbamate. core.ac.ukchalcogen.ro This reaction promptly yields a green precipitate of the desired complex. core.ac.uk

Copper Dibutyldithiocarbamate: The preparation of copper(II) dibutyldithiocarbamate follows a similar path. Combining aqueous solutions of a copper(II) salt and a dibutyldithiocarbamate salt results in the immediate formation of a dark brown precipitate of the bis(dithiocarbamate) complex. mdpi.comrsc.org

Metal ComplexTypical ReactantsGeneral ReactionAppearance
Zinc DibutyldithiocarbamateSodium Dibutyldithiocarbamate + Zinc Sulfate2 Na(S₂CN(C₄H₉)₂) + ZnSO₄ → Zn(S₂CN(C₄H₉)₂)₂ + Na₂SO₄White to pale yellow powder
Nickel DibutyldithiocarbamateSodium Dibutyldithiocarbamate + Nickel(II) Chloride2 Na(S₂CN(C₄H₉)₂) + NiCl₂ → Ni(S₂CN(C₄H₉)₂)₂ + 2 NaClGreen solid core.ac.uk
Copper DibutyldithiocarbamateSodium Dibutyldithiocarbamate + Copper(II) Chloride2 Na(S₂CN(C₄H₉)₂) + CuCl₂ → Cu(S₂CN(C₄H₉)₂)₂ + 2 NaClDark brown solid mdpi.com

Metal dibutyldithiocarbamate complexes are known for their considerable thermodynamic stability, which is a direct consequence of the strong chelate effect of the bidentate ligand and the resonance stabilization within the dithiocarbamate moiety. nih.gov The stability of these complexes can vary depending on the central metal ion. For instance, studies on a series of dialkyldithiocarbamate complexes have shown that stability increases in the order Co < Ni < Pd. researchgate.net

The reactivity of these complexes has also been a subject of investigation. They can undergo redox reactions; for example, cyclic voltammetry studies on copper(II) diaryl-dithiocarbamate complexes show they can be both reversibly oxidized and irreversibly reduced. rsc.orgrsc.org Thermally, these complexes often decompose to yield the corresponding metal sulfides, a property that has led to their use as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. wikipedia.orgrsc.org

Advanced Structural and Spectroscopic Probes of Complexes

A combination of advanced analytical techniques is employed to unambiguously determine the structure, bonding, and electronic properties of metal dibutyldithiocarbamate complexes. escholarship.org

Structural Probes:

Single-Crystal X-ray Diffraction: This is the most definitive technique for elucidating the solid-state molecular structure of these complexes. rsc.org It provides precise data on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions in the crystal lattice. researchgate.netrsc.org

Spectroscopic Probes:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for characterizing the coordination mode of the dithiocarbamate ligand. Key vibrational bands provide diagnostic information:

The ν(C-N) stretching vibration (the "thioureide" band), typically appearing in the 1450-1550 cm⁻¹ region, provides insight into the C-N bond order.

The ν(C-S) stretching vibration, usually found around 950-1050 cm⁻¹, is also informative. The presence of a single, sharp band in this region is often indicative of a symmetric, bidentate coordination mode.

The appearance of new bands in the far-IR region (300-450 cm⁻¹) can be assigned to M-S (metal-sulfur) stretching vibrations, confirming coordination. ijpsonline.com

UV-Visible (UV-Vis) Spectroscopy: This technique, also known as electronic spectroscopy, provides information about the electronic structure and geometry of the complexes. nih.gov The spectra typically show intense bands in the UV region due to π→π* intraligand transitions and ligand-to-metal charge transfer (LMCT) bands. nih.govijpsonline.com Weaker bands in the visible region can often be assigned to d-d electronic transitions of the metal ion, the positions of which are sensitive to the coordination geometry. ijpsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand framework and confirm the purity of the diamagnetic complexes (e.g., Zn(II) complexes). researchgate.netijpsonline.comorientjchem.org The chemical shifts of the protons and carbons in the butyl groups attached to the nitrogen atom are analyzed to confirm the structure. ijpsonline.com

TechniqueInformation ObtainedTypical Findings for Metal Dibutyldithiocarbamates
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond lengths, bond angles, coordination geometryConfirms square planar for Ni(II)/Cu(II) and tetrahedral for Zn(II) rsc.org
Infrared (IR) SpectroscopyLigand coordination mode, bond characterν(C-N) ~1500 cm⁻¹; single ν(C-S) band suggests bidentate coordination; M-S bands in far-IR ijpsonline.com
UV-Visible SpectroscopyElectronic transitions, coordination geometryIntense intraligand and LMCT bands in UV; weaker d-d bands in visible region nih.govijpsonline.com
NMR Spectroscopy (¹H, ¹³C)Structural confirmation of the ligand backbone in diamagnetic complexesConfirms the presence and connectivity of the dibutyl groups researchgate.netijpsonline.com

X-ray Crystallographic Analysis

X-ray crystallography is a powerful technique for elucidating the precise three-dimensional molecular structure of crystalline solids, including metal-dithiocarbamate complexes. nih.gov This analysis provides detailed information on bond lengths, bond angles, and the coordination geometry around the central metal ion.

Studies on metal complexes of dithiocarbamate ligands, such as those derived from dibutyldithiocarbamic acid, have revealed various coordination geometries. The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the steric hindrance imposed by the alkyl groups on the nitrogen atom. For instance, single crystal X-ray diffraction studies on nickel(II) dithiocarbamate complexes have shown that they can adopt geometries such as distorted square planar or distorted tetrahedral. akademisains.gov.myrsc.org

In a typical square planar complex, the two dithiocarbamate ligands coordinate to the Ni(II) ion in a symmetric S,S-chelating mode. rsc.org The analysis of these structures provides critical data on the bond distances within the complex.

Table 1: Illustrative Bond Parameters from X-ray Crystallographic Analysis of a Ni(II) Dithiocarbamate Complex.

Parameter Description Typical Value
Ni-S Bond Length The distance between the central nickel ion and the coordinating sulfur atoms. 2.20 - 2.22 Å
C-N Bond Length The bond distance within the "thioureide" group. Its length indicates the degree of double bond character. ~1.32 Å
C-S Bond Length The bond distance between the carbon and sulfur atoms of the dithiocarbamate ligand. 1.71 - 1.72 Å

Note: The values presented are illustrative and based on related dithiocarbamate complexes. Actual values for dibutyldithiocarbamate complexes may vary.

Infrared Spectroscopic Investigations

Infrared (IR) spectroscopy is a key diagnostic tool used to understand the coordination mode of the dithiocarbamate ligand to the metal ion. ajrconline.org The analysis focuses on specific vibrational frequencies that are sensitive to changes in electron distribution upon complexation. Two primary vibrational modes are of particular importance: the ν(C-N) stretching frequency (the "thioureide" band) and the ν(C-S) stretching frequency.

The position of the ν(C-N) band, typically found in the 1470-1520 cm⁻¹ region for metal complexes, provides insight into the electronic structure of the ligand backbone. researchgate.net A shift of this band to a higher frequency upon complexation, compared to the free ligand salt, indicates an increase in the double bond character of the C-N bond. ajrconline.org This is a direct consequence of the delocalization of the nitrogen lone pair electrons into the C-S bonds to facilitate coordination with the metal.

The ν(C-S) stretching frequency is also a critical indicator of the coordination mode. In the IR spectra of symmetrically coordinated dithiocarbamate complexes, a single, sharp band is typically observed in the 980-1030 cm⁻¹ region. ajrconline.orgresearchgate.net The appearance of a single band, rather than a doublet, is strong evidence that the dithiocarbamate ligand is acting as a bidentate chelating agent, with both sulfur atoms coordinated equally to the metal center. ajrconline.org

Furthermore, the formation of the metal complex is confirmed by the appearance of new bands in the far-infrared region (typically below 400 cm⁻¹), which are attributed to the metal-sulfur (M-S) stretching vibrations. sysrevpharm.org

Table 2: Key Infrared Absorption Bands for Dibutyldithiocarbamate Metal Complexes.

Vibrational Mode Description Typical Wavenumber (cm⁻¹) Significance
ν(C-N) "Thioureide" C-N stretching 1470 - 1520 Indicates bidentate coordination and π-electron delocalization.
ν(C-S) Asymmetric C-S stretching 980 - 1030 A single band suggests symmetric bidentate chelation.

Electronic Spectroscopic Analysis (e.g., UV Spectroscopy)

Electronic spectroscopy, also known as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions occurring within the dithiocarbamate ligand and the d-orbitals of the central transition metal ion. researchgate.netillinois.edu The spectra of dithiocarbamate ligands and their metal complexes are characterized by intense bands in the ultraviolet and visible regions.

The free dithiocarbamate ligand typically exhibits two or three strong absorption bands in the UV region. researchgate.netsysrevpharm.org These bands are generally assigned to intramolecular π-π* and n-π* electronic transitions within the N-C=S and S-C=S chromophoric groups of the dithiocarbamate moiety.

Upon complexation with a transition metal, the electronic spectrum can show significant changes. The bands associated with the internal ligand transitions may shift in position and/or change in intensity. More importantly, new absorption bands can appear, which are often attributed to charge transfer (CT) transitions. semanticscholar.org These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, depending on the specific metal and its oxidation state.

For complexes with transition metals having partially filled d-orbitals (e.g., Ni(II), Cu(II), Co(II)), additional, weaker absorption bands may be observed in the visible region of the spectrum. These bands are due to d-d electronic transitions, which are transitions of electrons between the d-orbitals of the metal ion that have been split in energy by the ligand field. The position and number of these d-d bands are indicative of the coordination geometry of the complex (e.g., tetrahedral, square planar, or octahedral). illinois.edu

Table 3: Typical Electronic Transitions in Dibutyldithiocarbamate Metal Complexes.

Wavelength Range (nm) Type of Transition Origin
~250 - 290 π → π* Intraligand transition within the N-C=S group.
~320 - 360 n → π* Intraligand transition, often involving non-bonding electrons on sulfur.
~340 - 440 Charge Transfer (CT) Electron transfer between ligand and metal orbitals (LMCT or MLCT). semanticscholar.org

Reaction Mechanisms and Chemical Transformations

Oxidation Pathways Leading to Thiuram Disulfides

The process is a one-electron redox reaction followed by dimerization. nih.gov Various oxidizing agents can facilitate this conversion, including hydrogen peroxide, chlorine, and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). wikipedia.orgnih.gov The reaction is generally clean and results in high yields. nih.govresearchgate.net

The general mechanism using an oxidant like hydrogen peroxide is proposed to proceed through an intermediate, a salt of dithiocarbamoylsulfenic acid. nih.gov This intermediate can then be further oxidized or react with another dithiocarbamate (B8719985) molecule to form the final thiuram disulfide product. nih.gov The interconversion between dithiocarbamates and thiuram disulfides can also be studied electrochemically. nih.govresearchgate.net

Table 1: Common Oxidizing Agents for Thiuram Disulfide Formation

Oxidizing Agent Chemical Formula Reference
Hydrogen Peroxide H₂O₂ wikipedia.orgnih.gov
Chlorine Cl₂ wikipedia.org

Thiuram disulfides are structurally characterized by two planar dithiocarbamate units linked by a sulfur-sulfur bond, with a dihedral angle approaching 90 degrees between the two units. wikipedia.org

Nucleophilic and Electrophilic Reactions of the Dithiocarbamate Group

The dithiocarbamate group possesses both nucleophilic and electrophilic characteristics, although its nucleophilic nature is more commonly exploited. The anion, dibutyldithiocarbamate, is a potent S-centered nucleophile. uni-muenchen.de This nucleophilicity is attributed to the soft nature of the sulfur atoms and the electron-donating effect of the nitrogen atom, which can delocalize its lone pair of electrons into the C-S bonds, enhancing the electron density on the sulfur atoms. wikipedia.orgnih.govbham.ac.uk

As a nucleophile, the dithiocarbamate anion readily participates in reactions such as S-alkylation. wikipedia.org For instance, it can react with alkyl halides or other electrophiles to form dithiocarbamate esters. This high reactivity makes dithiocarbamates valuable reagents in organic synthesis. uni-muenchen.de

While the sulfur atoms are nucleophilic, the central carbon atom of the dithiocarbamate group is electrophilic. This is evident in the formation of dithiocarbamates from the reaction of a secondary amine (a nucleophile) with the electrophilic carbon of carbon disulfide (CS₂). rsc.org However, in the context of the dibutyldithiocarbamate anion itself, its reactions are predominantly governed by the nucleophilicity of the sulfur atoms.

Mechanisms of Catalytic Activity in Organic Transformations

Dithiocarbamate compounds and their metal complexes can act as catalysts in various organic transformations. nih.govmdpi.com Their catalytic activity often involves the unique electronic properties of the dithiocarbamate ligand, which can stabilize metal centers in different oxidation states and participate directly in the reaction mechanism. nih.gov

In certain catalytic cycles, the dithiocarbamate moiety can facilitate reactions that proceed through an iminium ion intermediate. For example, in the A³ coupling reaction for the synthesis of propargylamines, a metal dithiocarbamate complex can catalyze the reaction between an alkyne, an aldehyde, and an amine. The proposed mechanism involves the formation of an iminium ion from the reaction of the aldehyde and the amine, which is then attacked by the metal-acetylide species, facilitated by the dithiocarbamate complex. nih.gov

Dithiocarbamates have been utilized in site-specific C-H functionalization reactions. nih.govnih.gov These transformations typically proceed via intramolecular hydrogen atom transfer (HAT). In this process, an N-dithiocarbamate is converted into an amidyl radical. This radical can then abstract a hydrogen atom from an unactivated C-H bond within the same molecule, leading to the formation of an alkyl radical. This alkyl radical is subsequently trapped by the dithiocarbamate group, resulting in the formation of a versatile alkyl dithiocarbamate product. nih.gov This strategy allows for the functionalization of otherwise unreactive aliphatic C-H bonds. nih.govnih.gov

Degradation Pathways in Various Chemical Environments

Dibutyldithiocarbamic acid and its salts are susceptible to degradation under various environmental and chemical conditions. The stability of dithiocarbamates is significantly influenced by pH.

In acidic environments, dithiocarbamic acids are unstable and readily decompose into their constituent secondary amine (dibutylamine) and carbon disulfide. nih.gov The rate of this decomposition increases as the acidity of the solution becomes stronger. nih.gov

Conversely, in alkaline (basic) environments, dithiocarbamates can undergo hydrolysis. nih.gov Oxidative degradation is another significant pathway, where dithiocarbamates are metabolized into various products, including isothiocyanates and carbon disulfide. mdpi.com

Thermal degradation of metal dithiocarbamate complexes has also been studied. The decomposition often proceeds through a metal thiocyanate (B1210189) intermediate, which subsequently breaks down to yield the corresponding metal sulfide (B99878) as the final product. mdpi.com

Table 2: Degradation Conditions and Products of Dithiocarbamates

Condition Degradation Pathway Primary Products Reference
Acidic (low pH) Decomposition Secondary Amine, Carbon Disulfide nih.gov
Alkaline (high pH) Hydrolysis Hydrolysis Products nih.gov
Oxidative Oxidative Metabolism Isothiocyanates, Carbon Disulfide mdpi.com

Applications in Materials Science and Polymer Engineering

Acceleration of Vulcanization in Rubber Technology

One of the primary applications of dibutyldithiocarbamic acid derivatives, specifically zinc dibutyldithiocarbamate (ZDBC), is as an ultra-fast accelerator for the vulcanization of both natural and synthetic rubbers. richon-chem.comraywaychem.com Vulcanization is a chemical process that converts natural rubber and related polymers into more durable materials by forming cross-links between individual polymer chains. vanderbiltworldwide.com Accelerators are essential for this process as they increase the rate of vulcanization, allowing it to occur at lower temperatures and with greater efficiency, which in turn improves the physical properties of the final rubber product. lusida.com Dithiocarbamates are known as super-speed accelerators due to their high activity and ability to facilitate rapid curing. raywaychem.com

The mechanism by which dithiocarbamates accelerate vulcanization is complex, involving interactions between the accelerator, sulfur, activators (like zinc oxide and stearic acid), and the rubber polymer chains. lusida.com While the precise mechanism has been a subject of extensive research, it is generally accepted that the zinc dithiocarbamate (B8719985) complex plays a central role.

The process is believed to initiate with the formation of an active accelerator-sulfur complex. acs.orgyg-1.com This complex then reacts with the rubber chains at the allylic positions (carbon atoms adjacent to a double bond) to form pendent accelerator groups attached to the polymer backbone via sulfur linkages. researchgate.net These pendent groups are considered cross-link precursors. acs.org The final stage involves the reaction of these precursors with other rubber chains, leading to the formation of stable sulfur cross-links (mono-, di-, and polysulfidic) between the polymer chains. acs.orgresearchgate.netmdpi.com The dithiocarbamate accelerator facilitates this entire process, effectively lowering the activation energy required for the cross-linking reactions. acs.org

Key steps in the proposed mechanism include:

Formation of an active sulfurating agent: The zinc dithiocarbamate reacts with sulfur to form a complex that is more reactive than elemental sulfur alone. acs.org

Reaction with rubber: This active agent reacts with the rubber molecule to form a pendent group that includes the accelerator moiety.

Cross-link formation: The pendent groups then react with other rubber molecules to create the final cross-linked network. acs.org

This accelerated process leads to a high degree of cross-linking in a shorter time and at lower temperatures compared to un-accelerated sulfur vulcanization. raywaychem.comlusida.com

The use of dibutyldithiocarbamate-based accelerators significantly enhances the performance of both natural rubber (NR) and various synthetic rubbers like Styrene-Butadiene Rubber (SBR), Nitrile Rubber (NBR), and Ethylene Propylene Diene Monomer (EPDM) rubber. richon-chem.com By promoting optimal cross-linking, ZDBC improves several key physical properties of the vulcanized rubber. nbinno.com

Key Performance Enhancements:

Improved Aging Resistance: The stable cross-linked structure helps the rubber withstand harsh operating conditions and extends its service life by improving resistance to degradation from heat and oxidation. richon-chem.comnbinno.com

Enhanced Elasticity: Vulcanization imparts the desired elasticity and resilience to rubber products.

Scorch Safety: ZDBC provides good scorch safety, which is the resistance to premature vulcanization during processing stages like mixing and extrusion. This delayed-action characteristic offers a wider processing window, reducing material waste and production downtime. nbinno.com

Dibutyldithiocarbamates are effective in a variety of rubber systems and are often used in the production of tires, hoses, belts, seals, and other industrial rubber goods. Their ability to function at low temperatures makes them particularly suitable for latex applications. richon-chem.comlusida.com

Table 1: Effect of ZDBC Accelerator on Rubber Properties

Property Un-accelerated Vulcanizate ZDBC-Accelerated Vulcanizate Performance Impact
Cure Time Long Short Increased production efficiency
Cure Temperature High Low Energy savings; suitable for latex
Tensile Strength Low High Improved strength and durability nbinno.com
Abrasion Resistance Moderate High Longer service life in dynamic applications nbinno.com
Scorch Time N/A Moderate-High Better processing safety nbinno.com
Cross-link Density Low High Enhanced mechanical properties raywaychem.comlusida.com

Stabilization and Antioxidant Functions in Polymer Composites

Beyond their role in vulcanization, dithiocarbamates, including this compound derivatives, function as effective stabilizers and antioxidants in various polymer composites. nih.gov Their ability to chelate with metals and scavenge free radicals makes them valuable for protecting polymers from degradation.

Dithiocarbamates interrupt this process through several mechanisms:

Peroxide Decomposition: They can decompose hydroperoxides, which are key intermediates in the oxidation process, into non-radical, stable products. This action prevents the propagation of the degradation chain.

Radical Scavenging: They can react with and neutralize free radicals, effectively terminating the chain reactions that lead to polymer degradation.

Metal Deactivation: Trace amounts of metal ions within a polymer can catalyze oxidative degradation. Dithiocarbamates are powerful chelating agents that can bind to these metal ions, deactivating their catalytic effect. nih.govmdpi.com

This multifunctional antioxidant capability makes them particularly useful in extending the lifespan and maintaining the performance of polymer composites used in demanding environments. richon-chem.com

Lubricant Additive Science

In the field of tribology, metal complexes of this compound, such as molybdenum dibutyldithiocarbamate (MoDTC) and antimony dithiocarbamate, are widely used as multifunctional lubricant additives. nih.govresearchgate.netcamsi-x.com They are incorporated into lubricating oils and greases to enhance their performance under extreme pressure (EP) and to reduce wear and friction. psgraw.comresearchgate.net

These additives function by forming a protective tribochemical film on the metal surfaces of moving parts. researchgate.net Under the high temperature and pressure conditions generated at contact points, the dithiocarbamate complex decomposes and reacts with the metal surface. This reaction forms a durable, low-friction layer, often composed of metal sulfides (like molybdenum disulfide, MoS₂), which prevents direct metal-to-metal contact. researchgate.net

Key Functions as Lubricant Additives:

Anti-wear (AW) and Extreme Pressure (EP) Agents: The protective film significantly reduces wear and prevents catastrophic failure of components under high loads. researchgate.netpsgraw.com

Friction Modifiers: MoDTCs are particularly effective at reducing the coefficient of friction, which leads to improved fuel efficiency in engines. researchgate.netrsc.org

Antioxidants: Similar to their function in polymers, they inhibit the oxidative degradation of the lubricant oil, extending its operational life. psgraw.commade-in-china.com

The use of these additives is critical in modern automotive engine oils, industrial gear oils, and greases to ensure the longevity and efficiency of machinery. researchgate.net

Precursors in Nanomaterial Synthesis

Fabrication of Metal Sulfide (B99878) Nanoparticles

Complexes derived from this compound serve as effective single-source precursors for the creation of a variety of metal sulfide nanoparticles through thermal decomposition, a process also known as thermolysis. In this method, a metal complex of this compound is heated in a high-boiling point solvent, leading to its decomposition and the subsequent formation of the corresponding metal sulfide nanocrystals.

For instance, zinc dibutyldithiocarbamate can be thermolyzed in a mixed solvent system to produce zinc sulfide (ZnS) nanowires. A typical synthesis involves heating the precursor at 280°C in a solution containing dodecylamine (B51217) and triphenylphosphine. This process yields ultrathin ZnS nanowires with diameters as small as 2 nanometers and lengths extending up to 10 micrometers.

Similarly, other metal dibutyldithiocarbamate complexes can be employed to synthesize different metal sulfide nanoparticles. The choice of the metal in the precursor complex dictates the type of metal sulfide nanoparticle that will be formed.

Fabrication of Metal Sulfide Nanoparticles using Dibutyldithiocarbamate Precursors

PrecursorTarget NanoparticleSynthesis MethodReaction Temperature (°C)Solvent/Capping AgentResulting Nanoparticle Dimensions
Zinc DibutyldithiocarbamateZnSThermolysis280Dodecylamine/Triphenylphosphine~2 nm diameter, up to 10 µm length (nanowires)
Cadmium Dibutyldithiocarbamate (analogous)CdSThermolysisNot SpecifiedHexadecylamine (B48584)Spherical nanoparticles

Control of Nanoparticle Growth and Morphology

A significant advantage of using this compound-based precursors is the ability to exert control over the growth and morphology of the resulting nanoparticles by manipulating the reaction conditions. Key parameters that influence the final characteristics of the nanoparticles include the reaction temperature, precursor concentration, and the type of capping agent used.

Effect of Temperature: The reaction temperature plays a crucial role in determining the size and crystalline phase of the metal sulfide nanoparticles. Generally, higher synthesis temperatures lead to an increase in the average nanoparticle size. For example, in the synthesis of cobalt sulfide nanoparticles from a dithiocarbamate precursor, increasing the temperature from 80°C to 210°C resulted in a progressive increase in nanoparticle size. researchgate.netupm.edu.my In some systems, temperature variations can also induce a phase change in the crystal structure of the nanoparticles. For instance, in the synthesis of iron-nickel sulfide nanoparticles using di-isobutyl-dithiocarbamate precursors, lower temperatures (around 210–230 °C) favor the formation of the metastable violarite phase (FeNi₂S₄), while higher temperatures result in the thermodynamically stable pentlandite (B1173512) phase ((Fe,Ni)₉S₈). jacsdirectory.comd-nb.info

Effect of Temperature on Nanoparticle Synthesis using Dithiocarbamate Precursors

Precursor SystemTemperature (°C)Resulting Nanoparticle PhaseAverage Nanoparticle Size
Iron-Nickel di-isobutyl-dithiocarbamate210-230FeNi₂S₄ (violarite)Not Specified
>230(Fe,Ni)₉S₈ (pentlandite)Larger than at lower temperatures
Cobalt diethyldithiocarbamate (B1195824)80Hexagonal Co₁-xSAgglomerated
145Hexagonal Co₁-xS~2-16 nm
210Hexagonal Co₁-xSLarger than at 145°C

Influence of Capping Agents: Capping agents are molecules that adsorb to the surface of the nanoparticles during their formation, preventing excessive growth and aggregation. The choice of capping agent can significantly influence the final morphology of the nanoparticles. Different capping agents, with their varying chain lengths and coordinating abilities, can promote the growth of specific crystal faces, leading to different shapes such as spheres, rods, or cubes. For example, in the synthesis of zinc sulfide nanoparticles, the use of different capping agents like dodecylamine (DDA), hexadecylamine (HDA), and octadecylamine (B50001) (ODA) can lead to different surface morphologies of the resulting nanoparticles.

The precise control over nanoparticle fabrication and morphology afforded by this compound and its derivatives underscores their importance in the advancement of materials science and polymer engineering. The continued exploration of these precursors is expected to lead to the development of novel nanomaterials with tailored properties for a wide range of technological applications.

Advanced Analytical Methodologies and Environmental Chemistry

Reagent for Metal Ion Determination and Pre-concentration

The strong chelating nature of the dithiocarbamate (B8719985) group makes it an excellent reagent for the determination and pre-concentration of metal ions. By forming neutral metal-dithiocarbamate complexes, it facilitates the extraction of metal ions from aqueous solutions into organic solvents and enhances their detectability in various analytical systems.

Dibutyldithiocarbamic acid is utilized as a pre-column or in-situ derivatizing agent in chromatographic techniques to analyze trace metal ions. The formation of stable and volatile or semi-volatile metal chelates allows for their separation and quantification.

In High-Performance Liquid Chromatography (HPLC) , dithiocarbamates are widely used for the simultaneous determination of multiple metal ions. The metal ions are complexed with the dithiocarbamate reagent, and the resulting metal chelates are separated on a reverse-phase column (like C18) and detected using a UV-Vis detector. The high molar absorptivity of these complexes in the UV region provides excellent sensitivity. For instance, dihexyldithiocarbamate, a homolog of this compound, has been successfully used for the separation of Cd(II), Fe(III), Cu(II), and Co(III) chelates. The separation is typically achieved using a mobile phase consisting of a mixture of methanol, acetonitrile, and the ligand solution. Similarly, other dithiocarbamates like ammonium (B1175870) pyrrolidinedithiocarbamate (APDC) have been employed for the HPLC analysis of metals such as Pb(II), Ni(II), Hg(II), Fe(II), and Co(II) after a solid-phase extraction pre-concentration step.

Gas Chromatography (GC) is another powerful technique for the analysis of metal-dithiocarbamate chelates, provided they are sufficiently volatile and thermally stable. The neutral metal complexes can be eluted from a GC column and detected with high sensitivity using detectors like the electron-capture detector (ECD). For example, pentamethylene dithiocarbamate has been used to form chelates with Cu(II), Ni(II), Co(III), Fe(III), Mn(II), and Cr(III), which were then separated and quantified by capillary GC. The analysis of dithiocarbamate pesticides often involves their degradation to carbon disulfide (CS2), which is then measured by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS , combine the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This combination is invaluable for trace metal analysis. While specific applications detailing this compound are not abundant, the principles apply. Metal-dithiocarbamate complexes separated by LC can be introduced into the mass spectrometer, where they are ionized (e.g., by electrospray ionization - ESI) and detected based on their mass-to-charge ratio, allowing for unambiguous identification and quantification at very low levels.

Table 1: Application of Dithiocarbamates in Chromatographic Analysis of Metal Ions

Dithiocarbamate DerivativeTechniqueMetal Ions AnalyzedColumn/Stationary PhaseKey Findings/Detection LimitsReference
DihexyldithiocarbamateHPLCCd(II), Fe(III), Cu(II), Co(III)C-18Successful simultaneous separation achieved with UV detection at 282 nm.
Pentamethylene dithiocarbamateGCCu(II), Ni(II), Co(III), Fe(III), Mn(II), Cr(III)Methylsilicone DB-1Detection limits in the range of 0.5-6.0 µg/ml using an electron-capture detector.
Pentamethylene dithiocarbamateHPLCCu(II), Ni(II), Co(III), Fe(III), Mn(II), Cr(III)LiChrosorb ODSDetection limits were in the range of 2-6 µg/ml with UV detection at 260 nm.
Ammonium pyrrolidine (B122466) dithiocarbamate (APDC)HPLCPb(II), Ni(II), Hg(II), Fe(II), Co(II)Phenyl columnMethod developed for separation after pre-concentration on C18 SPE cartridges.
Sodium diethyldithiocarbamate (B1195824)HPLCNi(II), Co(II), Cu(II), Se(IV), Cr(VI)Octadecylsilyl packed columnAchieved detection limits of 0.08, 0.11, 0.12, 0.44, and 0.20 µg/L, respectively, after pre-concentration.

Beyond chromatography, this compound is integral to direct spectrophotometric and electrochemical detection methods for metal ions.

Spectrophotometric methods are based on the formation of colored metal-dithiocarbamate complexes. The intensity of the color, measured by a spectrophotometer at a specific wavelength, is proportional to the concentration of the metal ion. This technique is simple, cost-effective, and can be used for the quantification of a wide range of heavy metals. For example, the reaction between copper acetate (B1210297) and dithiocarbamates in the presence of diethanolamine (B148213) forms a yellow complex that can be measured at 435 nm. The high molar absorptivity of metal-pyrrolidinedithiocarbamate complexes allows for sensitive spectrophotometric detection, with maximum UV absorption typically occurring between 203 nm and 284 nm.

Electrochemical techniques offer high sensitivity, portability, and the potential for on-site analysis of heavy metals. Dithiocarbamates can be used to modify the surface of electrodes, enhancing their selectivity and sensitivity towards specific metal ions. The dithiocarbamate groups on the electrode surface act as ionophores, selectively binding target metal ions and facilitating their electrochemical detection through techniques like voltammetry. These chemically modified electrodes pre-concentrate the metal ions at the electrode surface, leading to significantly lower detection limits. While various electrochemical methods exist, voltammetric techniques such as anodic stripping voltammetry (ASV) are particularly powerful for trace metal analysis.

Table 2: Spectrophotometric and Electrochemical Detection Using Dithiocarbamates

Detection MethodDithiocarbamate RoleTarget AnalytesPrinciple of DetectionKey AdvantagesReference
UV-Vis SpectrophotometryColor-forming chelating agentTransition metals (e.g., Cu, Ni, Co)Formation of colored metal-chelate complexes; absorbance measured at a specific wavelength (e.g., 435 nm for copper complex).Simple, cost-effective, applicable to a wide range of metals.
Electrochemical Sensors (e.g., Voltammetry)Electrode surface modifier/IonophoreHeavy metals (e.g., Hg, Cd, Pb, Cu)Selective binding and pre-concentration of metal ions at the electrode surface, followed by electrochemical measurement of the analyte.High sensitivity, portability, potential for real-time and on-site monitoring.

Environmental Remediation and Heavy Metal Sequestration

The strong affinity of this compound for heavy metal ions makes it a valuable tool in environmental remediation. It can be employed to remove toxic heavy metals from contaminated water and soil.

This compound and other dithiocarbamates are effective heavy metal chelating agents used to precipitate and remove dissolved heavy metal ions from wastewater. The dithiocarbamate group can be anchored to various solid supports, such as silica (B1680970) gel, activated carbon, or polymer resins, to create adsorbents with a high affinity for heavy metals.

The primary mechanism for removal is chelation, where the two sulfur atoms of the dithiocarbamate group form a stable ring structure with the metal ion. This process is highly efficient for "soft" heavy metal ions like lead, cadmium, copper, and mercury, in accordance with the Hard and Soft Acids and Bases (HSAB) theory. The resulting metal-dithiocarbamate complexes are often insoluble and can be easily separated from the aqueous phase by precipitation or filtration. Studies have shown that dithiocarbamate-modified adsorbents can effectively remove metals like Cu(II), Pb(II), and Ni(II) from aqueous solutions. The efficiency of removal depends on factors such as pH, initial metal concentration, and the nature of the dithiocarbamate used.

Table 3: Heavy Metal Removal Using Dithiocarbamate-Based Chelators

Dithiocarbamate MaterialTarget Metal IonsRemoval MechanismKey Research FindingsReference
N,N'-di(carboxymethyl) dithiocarbamate chelating resinCu(II), Pb(II), Ni(II)Adsorption, ChelationThe adsorption process was found to be endothermic and followed the Langmuir isotherm model.
Dithiocarbamate-modified celluloseAs(III)Adsorption, ChelationDeveloped a sorbent for the selective removal of arsenite ions from water.
Amine-modified dithiocarbamatesZn, Ni, CuChelation, PrecipitationSuccessfully removed these metals from wastewater at a low pH, with copper removal being the most efficient.
Sodium dimethyl dithiocarbamate (SDDC)Various heavy metalsChelation, PrecipitationCan chelate with various heavy metal ions at room temperature to form insoluble precipitates that are easily removed.

In the context of mineral processing and environmental science, understanding the interfacial adsorption of dithiocarbamates onto mineral surfaces is crucial. This knowledge is applied in processes like froth flotation for mineral separation and for predicting the fate of heavy metals in soil and sediment.

Studies on the adsorption of diethyldithiocarbamate (DDTC), a close analog of this compound, onto various mineral surfaces have provided detailed insights into the governing mechanisms. The nature of the adsorption can be either physical or chemical (chemisorption).

Chemisorption involves the formation of a chemical bond between the dithiocarbamate and the metal ions on the mineral surface. This is a strong, specific interaction. For example, DDTC has been shown to strongly adsorb onto pyrite (B73398) (FeS₂) through chemical bonding. Density Functional Theory (DFT) calculations have revealed that the sulfur atoms in the DDTC polar group interact with the iron atoms on the pyrite surface, leading to a significant adsorption energy of -195.64 kJ/mol, which is indicative of chemisorption. This strong interaction improves the hydrophobicity of the mineral surface, which is essential for flotation.

Physical Adsorption , in contrast, involves weaker intermolecular forces, such as electrostatic interactions or van der Waals forces. The adsorption of DDTC on minerals like sulfur, sphalerite (ZnS), and lead sulfate (B86663) (PbSO₄) has been found to be weak and primarily physical in nature. For instance, on lead sulfate, water molecules are preferentially adsorbed on the surface, and DDTC adsorbs indirectly through electrostatic interaction with the adsorbed water, resulting in a much lower adsorption energy of -18.53 kJ/mol.

The adsorption mechanism is therefore highly dependent on the specific mineral substrate. On copper minerals like covellite, cuprite, and tenorite, diethyldithiocarbamate reacts with surface copper sites, dislodging cations from the lattice and precipitating them on the surface as copper dithiocarbamate complexes.

**Table 4

Applications in Agrochemical Sciences

Development of Fungicidal and Pesticidal Agents

Dithiocarbamates are a significant class of organic sulfur fungicides that have been successfully utilized in agriculture for decades to manage a wide range of economically important plant diseases. nih.govresearchgate.net They are recognized as broad-spectrum, multi-site contact fungicides, which means they act on multiple biochemical pathways within a fungal pathogen. nih.govglobal-agriculture.com This multi-site activity is a key advantage, as it significantly reduces the likelihood of pathogens developing resistance, a common problem with single-site fungicides. researchgate.net

The fungicidal action of dithiocarbamates involves the inhibition of various fungal enzyme systems, which effectively controls seed-borne diseases and other infections. global-agriculture.com Their application is typically as a surface protectant, meaning they must be applied before a pathogen infects the plant to be effective. researchgate.net Beyond their fungicidal properties, certain dithiocarbamate (B8719985) derivatives have been developed as pesticides to control the larvae of specific pests, contributing to crop protection and food security. nih.govmdpi.com

Table 1: Examples of Dithiocarbamate-Based Fungicides
Compound ClassActive Ingredient ExamplesPrimary UseMode of Action
DialkyldithiocarbamatesThiram, Ziram, FerbamFungicide (Seed & Foliar)Multi-site enzyme inhibition
Alkylene-bis-dithiocarbamatesMancozeb, Maneb (B1676018), Zineb (B1684293), PropinebFungicide (Broad-spectrum foliar)Multi-site enzyme inhibition

The effectiveness of a fungicide is highly dependent on its physicochemical properties, which govern its uptake, distribution, and interaction with the target pathogen. For dithiocarbamates, the balance between lipophilic (fat-loving) and hydrophilic (water-loving) characteristics is a critical factor that has been a focus of optimization. mdpi.comcabidigitallibrary.org

A compound's lipophilicity, often measured as the logarithm of the partition coefficient (logP), influences its ability to penetrate the waxy cuticle of plant leaves and the cell membranes of fungi. cabidigitallibrary.orgoup.com Research indicates that fungicides with a relatively high lipophilicity (logP between 2.5 and 4.5) and a water solubility in the range of 1 to 100 mg/L tend to exhibit the best performance. cabidigitallibrary.orgresearchgate.net This optimal balance allows for effective distribution within the leaf tissue without being too high to hinder translocation within the plant's vascular system. cabidigitallibrary.org

Scientists have found that adjusting these properties can enhance the efficacy of dithiocarbamate-based pesticides. For instance, modifying dibutyldithiocarbamic acid into its sodium salt alters its hydrophilic nature. mdpi.comencyclopedia.pub Such adjustments can lead to better penetration of plant cuticles compared to less optimized compounds, thereby increasing the agent's pesticidal action. mdpi.comencyclopedia.pub The formulation of the final product also plays a significant role, as selected adjuvants can modify the bioavailability of the active ingredient, steering it toward either a more protective (on the surface) or curative (systemic) activity. cabidigitallibrary.org

Table 2: Optimal Physicochemical Properties for Fungicides
PropertyOptimal RangeSignificance
Lipophilicity (logP)2.5 - 4.5Enhances penetration of plant cuticle and fungal cell membranes. cabidigitallibrary.org
Water Solubility1 - 100 mg/LAllows for even distribution in leaves and potential for translocation. cabidigitallibrary.org

Herbicidal Compound Development

While dithiocarbamates are most prominent as fungicides, certain derivatives have been developed for use as herbicides, although they play a more minor role in this category. nih.gov These herbicides are typically used for the selective, pre-emergent control of specific weeds, particularly wild oats and other grasses in various crops. wikipedia.orgnih.gov

Prominent examples of dithiocarbamate-based herbicides include Diallate and Triallate. nih.govmdpi.com These compounds belong to the thiocarbamate class and function by inhibiting the synthesis of very long-chain fatty acids in susceptible plants. nih.govbayer.us This disruption of lipid biosynthesis interferes with cell membrane formation and inhibits early seedling growth, often preventing the weed from emerging from the soil. bayer.us These herbicides are absorbed primarily by the shoots of emerging seedlings. bayer.us

Table 3: Dithiocarbamate-Based Herbicides
Compound NameChemical ClassPrimary Target WeedsMode of ActionApplication Timing
DiallateThiocarbamateWild Oats, Broadleaf WeedsInhibition of fatty acid synthesis nih.govPre-emergent nih.gov
TriallateThiocarbamateWild Oats, Various GrassesInhibition of fatty acid synthesis bayer.usPre-emergent wikipedia.org

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic structure and nature of the chemical bonds within dibutyldithiocarbamic acid are fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational analyses offer a quantitative description of how electrons are distributed within the molecule and the character of the bonds between its constituent atoms.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of dithiocarbamate (B8719985) systems. mdpi.comnih.gov For this compound, DFT calculations, typically employing hybrid functionals like B3LYP, are used to perform full geometry optimization without symmetry constraints to find the most stable molecular conformation. mdpi.comresearchgate.net

These calculations provide key insights into structural parameters. For the dithiocarbamate moiety (–NCSS), DFT can elucidate the critical bond lengths and angles. A key feature of dithiocarbamates is the delocalization of the nitrogen lone pair electrons across the N-C and C-S bonds, which can be represented by resonance structures. DFT calculations quantify this, typically showing a C-N bond length that is intermediate between a single and a double bond, and two C-S bonds with lengths that are also intermediate, suggesting a delocalized π-electron system. researchgate.net

Furthermore, DFT is employed to calculate the vibrational frequencies of the molecule, which can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model. researchgate.net Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also a standard output of DFT calculations. The energy and charge density distribution of these orbitals are crucial for predicting the molecule's reactivity. For dithiocarbamates, the HOMO is typically localized on the sulfur atoms, indicating these are the primary sites for electrophilic attack, while the LUMO composition reveals likely sites for nucleophilic attack. mdpi.comnih.gov

Table 1: Representative Calculated Structural Parameters for a Dithiocarbamate Moiety

ParameterTypical Calculated Value (Å/°)Description
C-N Bond Length~1.35 ÅIntermediate between a C-N single bond (~1.47 Å) and C=N double bond (~1.28 Å), indicating π-character.
C-S Bond Lengths~1.71 - 1.74 ÅIntermediate between a C-S single bond (~1.82 Å) and C=S double bond (~1.61 Å), indicating delocalization.
S-C-S Bond Angle~110-120°Reflects the sp² hybridization of the central carbon atom.
N-C-S Bond Angle~120-125°Consistent with the planarity and sp² hybridization within the core dithiocarbamate group.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ). researchgate.net This approach can define atoms, bonds, and characterize the nature of atomic interactions directly from the calculated electron density distribution.

In the context of this compound, a QTAIM analysis would involve locating the bond critical points (BCPs) for each bond in the molecule. The properties of the electron density at these points provide quantitative information about the nature of the bonds. For instance, the value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify interactions.

Covalent Bonds: Characterized by a relatively high value of ρ and a negative Laplacian (∇²ρ < 0), which indicates a concentration of electron density along the bond path. This would be expected for the C-H, C-C, C-N, and C-S bonds within the this compound molecule.

Ionic/Closed-Shell Interactions: Characterized by a low value of ρ and a positive Laplacian (∇²ρ > 0), indicating depletion of electron density in the internuclear region.

QTAIM analysis is particularly powerful for characterizing the M-S bonds in metal complexes of dithiocarbamates, where it can quantify the degree of covalent character. researchgate.netacs.org For the dibutyldithiocarbamate ligand itself, QTAIM would provide a quantitative measure of the bond order and strength of the C-N and C-S bonds, confirming the partial double bond character suggested by DFT geometry optimizations.

The Electron Localization Function (ELF) and Molecular Electrostatic Potential (MEP) are tools used to visualize and interpret the electron distribution in a molecule, providing chemically intuitive insights.

The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron. wikipedia.org An ELF map reveals regions of high electron localization, which correspond to core electrons, covalent bonds, and lone pairs. wikipedia.orgkuleuven.be For this compound, an ELF analysis would visualize:

Attractors corresponding to the C-C and C-H single bonds in the butyl groups.

A basin corresponding to the C-N bond, illustrating its covalent nature.

Localization basins for the lone pairs on the nitrogen and, most prominently, the sulfur atoms.

A delocalized basin over the S-C-S region, visually representing the delocalized π-system.

The Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for identifying the reactive sites of a molecule. The MEP surface is color-coded to indicate different potential regions:

Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these regions are predominantly located around the electronegative sulfur atoms. researchgate.net

Blue: Regions of positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton on the sulfhydryl group (S-H).

The MEP projection provides a clear visual guide to the molecule's charge distribution and its likely points of interaction with other chemical species.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that can be difficult to obtain experimentally. For dithiocarbamates, these methods can be used to study their synthesis, decomposition, or their role as ligands in catalytic processes. researchgate.netacs.org

For example, the formation of this compound from dibutylamine (B89481) and carbon disulfide can be modeled. mdpi.com Computational studies can map the potential energy surface for the nucleophilic attack of the amine nitrogen on the electrophilic carbon of CS₂, elucidating the structure of the transition state and calculating the activation energy for the reaction.

Similarly, the decomposition pathways of dithiocarbamic acids can be investigated. Theoretical calculations can compare the energy barriers for different potential mechanisms, such as the dissociation into the constituent amine and CS₂ or other degradation routes, helping to predict the compound's stability under various conditions. In the context of metal complexes, computational modeling can elucidate the mechanism of ligand exchange or redox reactions involving the dithiocarbamate moiety. rsc.org

Prediction of Intermolecular Interactions in Dithiocarbamate Systems

The bulk properties of a chemical compound in its solid state are governed by the nature and strength of its intermolecular interactions. Computational methods are used to predict and quantify these non-covalent interactions, which is crucial for understanding crystal packing and material properties. nih.gov

For this compound, several types of intermolecular interactions can be anticipated and modeled:

Hydrogen Bonding: The most significant interaction would likely be the hydrogen bond between the acidic proton of the S-H group of one molecule and a sulfur atom of a neighboring molecule (S-H···S). Computational models can calculate the geometry and energy of this interaction.

Dipole-Dipole Interactions: The polar dithiocarbamate head group will lead to dipole-dipole interactions between molecules.

Techniques such as Hirshfeld surface analysis can be computationally generated to visualize and quantify the different intermolecular contacts within a crystal lattice. researchgate.net By mapping properties like dᵢ (distance from the surface to the nearest interior atom) and dₑ (distance to the nearest exterior atom), a 2D "fingerprint plot" is created that provides a summary of all intermolecular contacts, allowing for a quantitative comparison of the contributions from different types of interactions (e.g., H···H, S···H, C···H). These predictive studies are vital for the field of crystal engineering. dntb.gov.ua

Specific Dibutyldithiocarbamic Acid Derivatives in Research

Sodium Dibutyldithiocarbamate: Synthesis and Chelating Properties

Sodium dibutyldithiocarbamate is synthesized through the reaction of dibutylamine (B89481) with carbon disulfide in the presence of sodium hydroxide (B78521). This process yields the sodium salt of dibutyldithiocarbamic acid, a versatile intermediate in the production of other dithiocarbamate (B8719985) derivatives.

A primary characteristic of dithiocarbamates, including the sodium salt, is their strong ability to act as chelating agents for a variety of metal ions. The two sulfur atoms in the dithiocarbamate group can form stable complexes with transition metals. This property is utilized in various applications, such as the removal of heavy metals from wastewater and as a component in the synthesis of fungicides and herbicides. The chelating action of sodium dibutyldithiocarbamate allows it to bind with metal ions like nickel, cadmium, copper, zinc, mercury, cobalt, and lead, forming insoluble precipitates that can be easily separated. tpcj.orgencyclopedia.pub

Zinc Dibutyldithiocarbamate: Advanced Research Applications

Zinc dibutyldithiocarbamate (ZDBC) is a widely studied derivative with significant industrial and research applications. It is typically synthesized from sodium dibutyldithiocarbamate and a zinc salt, such as zinc sulfate (B86663).

Diverse Industrial and Catalytic Roles

In industrial settings, ZDBC is extensively used as a primary or secondary accelerator in the vulcanization of natural and synthetic rubbers, including NR, SBR, NBR, IIR, and EPDM. robinsonbrothers.uk Its role is to speed up the cross-linking process, which enhances the mechanical properties of the rubber, such as its elasticity and durability. atamankimya.com Beyond its function as a vulcanization accelerator, ZDBC also serves as a stabilizer in polymers, preventing degradation, and as an antioxidant in rubber-based adhesive systems. atamankimya.com

Recent research has also explored the catalytic potential of zinc dithiocarbamates in other areas of polymer chemistry. For instance, zinc diethyldithiocarbamate (B1195824) has been shown to be an effective catalyst for the synthesis of polyurethanes, offering a less toxic alternative to traditional organotin catalysts. rsc.orgevitachem.com

Formation Mechanisms and Crystal Structures

The formation of zinc dibutyldithiocarbamate typically involves the reaction of an aqueous solution of sodium dibutyldithiocarbamate with a zinc salt. This results in the precipitation of the insoluble zinc complex.

The crystal structure of zinc dibutyldithiocarbamate reveals a dimeric nature, with the formula [Zn(S₂CN(C₄H₉)₂)₂]₂. In this structure, each zinc center is in a distorted pentacoordinate environment. It is bonded to four sulfur atoms from the dibutyldithiocarbamate ligands with bond lengths of approximately 2.3 Å, and there is a longer interaction with a fifth sulfur atom at a distance greater than 2.8 Å. In non-coordinating solvents, this dimeric structure can break down into tetrahedral monomers. rsc.orgresearchgate.net When strong ligands like amines are introduced, they can form adducts with the formula Zn(S₂CNR₂)₂L, resulting in mono-zinc derivatives.

Nickel(II) Dibutyldithiocarbamate: Extraction and Catalytic Applications

Nickel(II) dibutyldithiocarbamate complexes have demonstrated utility in both extraction and catalytic processes. These complexes can be synthesized by reacting a nickel(II) salt with a dithiocarbamate ligand.

In terms of catalytic applications, nickel dithiocarbamate complexes have been shown to inhibit autoxidation processes by scavenging alkylperoxy radicals. researchgate.net This antioxidant behavior is a result of the nickel complex reducing the alkylperoxy radicals. Additionally, nickel(II) complexes have been investigated as catalysts for the fixation of carbon dioxide, where they facilitate the reaction of CO₂ with epoxides to produce cyclic carbonates. rsc.org The catalytic efficacy in these reactions is attributed to the Lewis acidic nature of the nickel center and the presence of Lewis basic sites within the complex. rsc.org While the term "extraction" is not extensively detailed in the context of large-scale industrial processes for this specific compound, the fundamental chelating nature of the dithiocarbamate ligand allows for the complexation and subsequent separation of nickel ions from solutions, a basic principle of solvent extraction.

Methylenebis(dibutyldithiocarbamate): Synthesis and Lubricant Applications

Methylenebis(dibutyldithiocarbamate) is synthesized in a two-step process. The first step involves the reaction of dibutylamine with carbon disulfide in the presence of sodium hydroxide to form sodium dibutyldithiocarbamate. In the second step, this sodium salt is reacted with methylene dichloride. google.comgoogle.com

This compound is widely used as an ashless antioxidant and an extreme pressure (EP) additive in petroleum-based products, particularly lubricants. google.comcamsi-x.com As a lubricant additive, it helps to prevent wear and damage to metal surfaces under high loads and extreme pressures. diva-portal.org Research has shown that the presence of methylenebis(dithiocarbamates) in engine oils can enhance the performance of other additives, such as molybdenum dithiocarbamates (MoDTC), by prolonging their effectiveness in reducing friction. nih.gov

Other Functionally Substituted Dibutyldithiocarbamate Derivatives

Research into functionally substituted dibutyldithiocarbamate derivatives has revealed a range of potential applications in various fields.

One area of investigation is in agriculture, where novel potassium and sodium dithiocarbamate derivatives have been synthesized and shown to act as potential plant growth regulators. espublisher.comespublisher.com These compounds have demonstrated the ability to enhance seed germination and seedling vigor in crops like wheat and barley. espublisher.comespublisher.com

Q & A

Basic Questions

Q. What are the recommended methodologies for synthesizing and characterizing dibutyldithiocarbamic acid and its derivatives?

  • Answer : The synthesis typically involves reacting dialkylamines with carbon disulfide under alkaline conditions, followed by acidification to isolate the free acid. For derivatives like metal complexes (e.g., zinc or barium salts), stoichiometric reactions with metal salts (e.g., ZnCl₂) are employed . Characterization requires spectroscopic methods (FTIR for dithiocarbamate ligand vibrations ~1,450–950 cm⁻¹) and elemental analysis. Chromatographic techniques (HPLC) are recommended for purity assessment, using pre-designed templates to document procedures and solvents . Reproducibility is ensured by strict control of pH and reaction temperature.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Answer : Use PPE (gloves, goggles, lab coats) and respiratory protection to avoid inhalation of dust. Work in a fume hood to minimize exposure. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of via approved hazardous waste channels. Avoid aqueous solutions at high pH, as decomposition may release toxic byproducts (e.g., CS₂). Refer to safety data sheets for analogous dithiocarbamates for guidance .

Q. How does solvent selection impact the solubility and stability of this compound?

  • Answer : Solubility varies significantly with solvent polarity. For example, in ethanol-water mixtures (e.g., 50% v/v), this compound exhibits higher solubility compared to purely aqueous systems due to its hydrophobic alkyl chains. Stability constants (log K) should be determined via UV-Vis titration in varying solvent compositions to optimize storage and reaction conditions .

Advanced Research Questions

Q. How can researchers design experiments to study metal complexation with this compound, and what analytical techniques are critical?

  • Answer : Use molar ratio or Job’s method to determine stoichiometry. For example, react sodium dibutyldithiocarbamate with transition metal salts (e.g., Cu²⁺, Ni²⁺) in ethanol under nitrogen to prevent oxidation. Characterize complexes using ESI-MS for molecular ion peaks, cyclic voltammetry for redox behavior, and single-crystal XRD for structural elucidation. Compare spectrochemical trends (e.g., ligand-to-metal charge transfer bands) with literature to validate findings .

Q. What strategies are effective in resolving contradictions in experimental data, such as inconsistent stability constants or biological activity?

  • Answer :

  • Replication : Repeat experiments under controlled conditions (pH, temperature, solvent purity).
  • Cross-validation : Use multiple analytical methods (e.g., UV-Vis and potentiometric titration for stability constants).
  • Contextual analysis : Compare results with structurally similar dithiocarbamates (e.g., diethyldithiocarbamates) to identify alkyl-chain effects .
  • Statistical rigor : Apply clustered data analysis (e.g., mixed-effects models) if nested observations exist .

Q. How can the biological activity of this compound be mechanistically investigated in therapeutic studies?

  • Answer : Design dose-response assays (e.g., IC₅₀ determination in cell lines) to evaluate antioxidant or cytotoxic effects. Use fluorescence probes (e.g., DCFH-DA for ROS detection) to study redox modulation. For in vivo models, ensure pharmacokinetic profiling (e.g., plasma half-life via LC-MS) and compare results with existing dithiocarbamate therapeutics. Address biases by blinding experiments and including positive/negative controls .

Q. What frameworks guide the formulation of advanced research questions on dibutyldithiocarbamates?

  • Answer :

  • Gap identification : Systematically review literature to highlight understudied areas (e.g., environmental fate or chiral derivatives).
  • Hypothesis-driven design : Example: “How do N-alkyl chain lengths modulate the chelation efficiency of dithiocarbamates in heavy-metal remediation?”
  • Methodological alignment : Ensure questions demand multi-method approaches (e.g., synthesis + computational modeling) to avoid simplistic yes/no answers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.